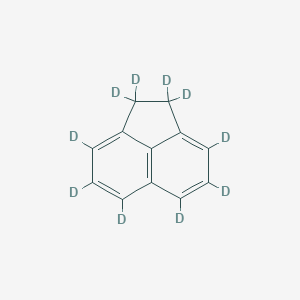

Acenaphthène-d10

Vue d'ensemble

Description

L’Acenaphthène-d10 est une forme deutérée de l’acénaphtène, un hydrocarbure aromatique polycyclique (HAP). Il se compose d’un cycle naphtalène avec un pont éthylène reliant les positions 1 et 8, et tous les atomes d’hydrogène sont remplacés par des atomes de deutérium. Ce composé est principalement utilisé comme étalon interne dans diverses techniques analytiques en raison de sa nature isotopique stable .

Applications De Recherche Scientifique

Acenaphthene-d10 is widely used in scientific research due to its stable isotopic nature. Some of its applications include:

Analytical Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) for the quantification of PAHs and other organic compounds.

Environmental Studies: Employed in the analysis of environmental samples to monitor pollution levels and study the fate of PAHs in the environment.

Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.

Material Science: Used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to degradation.

Mécanisme D'action

Le mécanisme d’action de l’Acenaphthène-d10 est principalement lié à son utilisation comme étalon interne. Il n’exerce pas d’effets biologiques mais sert de composé de référence dans les techniques analytiques. Les atomes de deutérium de l’this compound fournissent une différence de masse distincte par rapport aux composés non deutérés, ce qui permet une quantification et une analyse précises .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L’Acenaphthène-d10 peut être synthétisé par deutération de l’acénaphtène. Le processus implique l’échange d’atomes d’hydrogène avec des atomes de deutérium en utilisant du gaz deutérium (D2) ou des solvants deutérés dans des conditions spécifiques. La réaction nécessite généralement un catalyseur tel que du palladium sur carbone (Pd/C) pour faciliter l’échange .

Méthodes de production industrielle

La production industrielle de l’this compound suit des principes similaires mais à plus grande échelle. Le processus de deutération est effectué dans des réacteurs conçus pour gérer efficacement le gaz deutérium et les catalyseurs. Le produit est ensuite purifié par distillation ou recristallisation pour obtenir la pureté isotopique souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

L’Acenaphthène-d10 subit diverses réactions chimiques similaires à son homologue non deutéré. Celles-ci comprennent :

Réactifs et conditions courantes

Oxydation : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3)

Réduction : Hydrure de lithium et d’aluminium (LiAlH4)

Substitution : Halogènes (par exemple, brome, chlore), composés nitro (par exemple, acide nitrique)

Principaux produits formés

Oxydation : Acenaphthènequinone

Réduction : Dihydroacénaphtène

Substitution : Dérivés d’acénaphtène halogénés ou nitrés

Applications de la recherche scientifique

L’this compound est largement utilisé dans la recherche scientifique en raison de sa nature isotopique stable. Parmi ses applications, on peut citer :

Études environnementales : Employé dans l’analyse d’échantillons environnementaux pour surveiller les niveaux de pollution et étudier le sort des HAP dans l’environnement.

Recherche pharmaceutique : Utilisé dans la synthèse de médicaments deutérés pour étudier leurs voies métaboliques et améliorer leurs propriétés pharmacocinétiques.

Science des matériaux : Utilisé dans le développement de nouveaux matériaux aux propriétés améliorées, telles qu’une meilleure stabilité thermique et une résistance accrue à la dégradation.

Comparaison Avec Des Composés Similaires

Composés similaires

Acenaphthène : La forme non deutérée de l’Acenaphthène-d10, utilisée dans des applications similaires mais qui ne possède pas la stabilité isotopique.

Acénaphtylène : Un autre HAP de structure similaire mais qui contient une double liaison, le rendant plus réactif dans certaines réactions chimiques.

Unicité

L’this compound est unique en raison de sa nature deutérée, qui lui confère une stabilité accrue et des propriétés spectrométriques de masse distinctes. Cela en fait un outil précieux en chimie analytique et dans les applications de recherche où une quantification et une analyse précises sont nécessaires .

Propriétés

IUPAC Name |

1,1,2,2,3,4,5,6,7,8-decadeuterioacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRYPZZKDGJXCA-WHUVPORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C3C(=C1[2H])C(C(C3=C(C(=C2[2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893473 | |

| Record name | Acenaphthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [NTP] Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Acenaphthene-d10 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20536 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15067-26-2 | |

| Record name | Acenaphthylene-d8, 1,2-dihydro-d2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015067262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acenaphthene-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15067-26-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

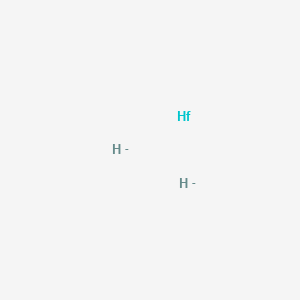

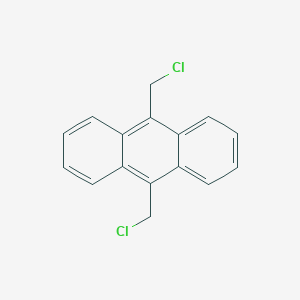

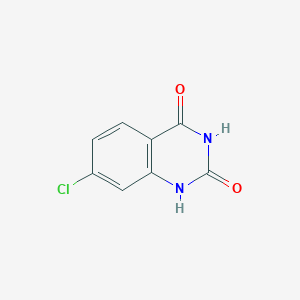

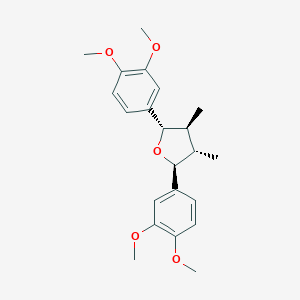

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of acenaphthene-d10 in analytical chemistry?

A1: Acenaphthene-d10 serves as an internal standard in quantitative GC-MS analysis for various environmental pollutants, including PAHs, polychlorinated biphenyls (PCBs), and organochlorine pesticides (OCPs) [, , , ]. It helps in accurate quantification by correcting for variations during sample preparation and analysis.

Q2: Why is acenaphthene-d10 chosen as an internal standard over regular acenaphthene?

A2: The deuterium atoms in acenaphthene-d10 cause a slight mass shift in the molecule compared to regular acenaphthene. This difference in mass allows the GC-MS to distinguish between the internal standard and the target analyte, even if they have similar chemical properties and retention times.

Q3: Can you elaborate on the advantages of using internal standards like acenaphthene-d10 in GC-MS analysis?

A3: Internal standards improve the reliability and accuracy of quantitative analysis. They help to:

Q4: How is the structure of acenaphthene-d10 characterized?

A4: Acenaphthene-d10 has a molecular formula of C12D10 and a molecular weight of 164.28 g/mol. Detailed structural information can be obtained using techniques like nuclear magnetic resonance (NMR) spectroscopy and vibrational spectroscopy [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)

![Isoxazolo[4,5-b]quinoxaline](/img/structure/B83936.png)